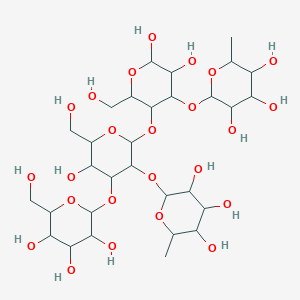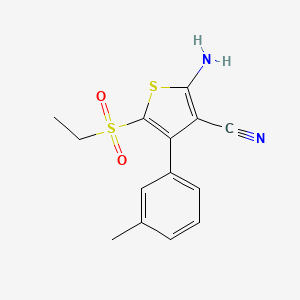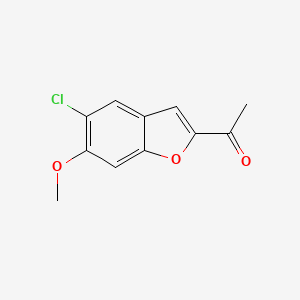
4,4,5,5,5-Pentafluoropentyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl methacrylate typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,5-Pentafluoropentyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
Polymers: Fluorinated polymers with high thermal stability and chemical resistance.
Substituted Derivatives: Compounds with modified fluorine atoms, leading to different chemical properties.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-Pentafluoropentyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in creating biocompatible materials.
Industry: Utilized in the production of specialty coatings and adhesives.
Wirkmechanismus
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The presence of fluorine atoms imparts unique properties such as high electronegativity and thermal stability. These properties make it suitable for various applications, including the formation of stable polymers and biocompatible materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5,5-Pentafluoropentyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a methacrylate group.
4,4,5,5,5-Pentafluoro-1-pentanol: The alcohol precursor used in the synthesis of 4,4,5,5,5-Pentafluoropentyl methacrylate.
Uniqueness
This compound is unique due to its methacrylate group, which allows it to undergo polymerization reactions, making it valuable in the synthesis of fluorinated polymers with specific properties .
Eigenschaften
Molekularformel |
C9H11F5O2 |
|---|---|
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
4,4,5,5,5-pentafluoropentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H11F5O2/c1-6(2)7(15)16-5-3-4-8(10,11)9(12,13)14/h1,3-5H2,2H3 |
InChI-Schlüssel |
SXMBTMDQTKUTKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


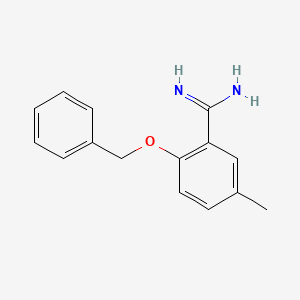

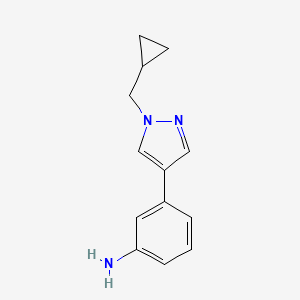
![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)

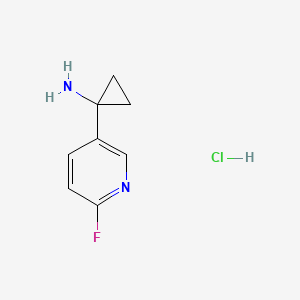

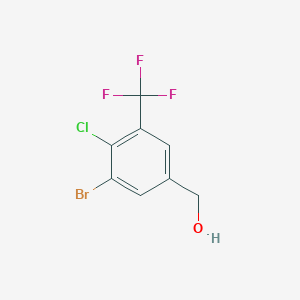

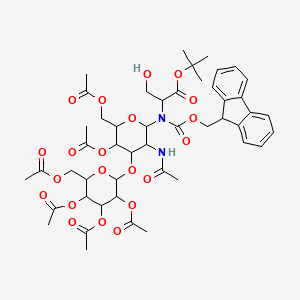
![Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-[4-[(butylamino)carbonyl]-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl]-2-(2-propenylthio)-(9CI)](/img/structure/B12078437.png)
